N-(1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-(1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features both an indole and an isoindole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, suggests that this compound may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Isoindole Moiety: The isoindole ring can be synthesized through the cyclization of an appropriate phthalimide derivative.
Coupling Reaction: The final step involves coupling the indole and isoindole moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the isoindole moiety can be reduced to form alcohol derivatives.
Substitution: Both the indole and isoindole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride, while nucleophilic substitution can be facilitated by bases such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the isoindole moiety.
Substitution: Various substituted indole and isoindole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and isoindole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is not well understood. it is likely to interact with biological targets through the indole moiety, which is known to bind to various receptors and enzymes. The isoindole moiety may also contribute to its biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Phthalimide: A precursor to the isoindole moiety.
N-(1H-indol-3-yl)acetamide: A simpler indole derivative.
Comparison:
N-(1H-indol-4-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide: is unique due to the presence of both indole and isoindole moieties, which may confer distinct biological activities compared to simpler indole or isoindole derivatives.
Indole-3-acetic acid: is primarily known for its role in plant growth, whereas this compound may have broader applications in medicine and industry.
Phthalimide: and are simpler compounds that serve as building blocks for more complex molecules like this compound.
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-15-7-3-6-14-13(15)8-9-19-14)10-16-11-4-1-2-5-12(11)18(23)21-16/h1-9,16,19H,10H2,(H,20,22)(H,21,23) |
InChI Key |
CPNOFGMSIGJMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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